An In-depth Technical Guide to the Synthesis of Lazabemide Hydrochloride
An In-depth Technical Guide to the Synthesis of Lazabemide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of Lazabemide Hydrochloride, a selective and reversible monoamine oxidase B (MAO-B) inhibitor. The following sections outline the primary synthetic pathways, experimental protocols, and quantitative data to support research and development efforts in medicinal chemistry and drug discovery.
Core Synthesis Pathways
Lazabemide Hydrochloride, chemically known as N-(2-aminoethyl)-5-chloro-2-pyridinecarboxamide hydrochloride, can be synthesized through two primary routes. The first and more commonly cited pathway commences with the coupling of 5-chloropyridine-2-carboxylic acid with a protected form of ethylenediamine. A second approach utilizes 5-chloro-2-cyanopyridine as the starting material. This guide will focus on the first pathway, for which more detailed procedural information is available.
Pathway 1: Amide Coupling of 5-Chloropyridine-2-carboxylic Acid
This synthetic route involves three key steps:
-
Amide Bond Formation: 5-Chloropyridine-2-carboxylic acid is coupled with a mono-protected ethylenediamine derivative, typically N-(tert-butoxycarbonyl)ethylenediamine. This reaction is often facilitated by a coupling agent to activate the carboxylic acid.
-
Deprotection: The protecting group (e.g., tert-butoxycarbonyl, Boc) is removed from the ethylenediamine moiety to yield the free amine.
-
Salt Formation: The resulting free base, Lazabemide, is treated with hydrochloric acid to produce the stable hydrochloride salt.
Experimental Protocols and Data
The following tables and protocols provide detailed information for the synthesis of Lazabemide Hydrochloride via the amide coupling pathway.
Table 1: Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 5-Chloropyridine-2-carboxylic acid | 86874-63-9 | 157.56 | Starting material |
| N-(tert-butoxycarbonyl)ethylenediamine | 57260-71-6 | 160.22 | Protected amine |
| 1,1'-Carbonyldiimidazole (CDI) | 530-62-1 | 162.15 | Coupling agent |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, as reaction solvent |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | Deprotection reagent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, as reaction solvent |
| Ethanolic HCl | 64-17-5 (EtOH) / 7647-01-0 (HCl) | - | For hydrochloride salt formation |
Step 1: Synthesis of N-[2-(tert-butoxycarbonylamino)ethyl]-5-chloropyridine-2-carboxamide (Intermediate III)
Reaction: 5-Chloropyridine-2-carboxylic acid (I) reacts with N-(2-aminoethyl)carbamic acid tert-butyl ester (II) in the presence of 1,1'-carbonyldiimidazole (CDI) in refluxing tetrahydrofuran (THF) to produce N-[2-(tert-butoxycarbonylamino)ethyl]-5-chloropyridine-2-carboxamide (III).[1]
Experimental Protocol:
-
To a solution of 5-chloropyridine-2-carboxylic acid (I) in anhydrous THF, add 1,1'-carbonyldiimidazole (CDI) in a 1:1 molar ratio.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acylimidazolide intermediate.
-
Add N-(tert-butoxycarbonyl)ethylenediamine (II) to the reaction mixture, typically in a 1:1 molar ratio with the starting acid.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure intermediate (III).
Quantitative Data:
| Parameter | Value |
| Reaction Temperature | Reflux (approx. 66 °C for THF) |
| Reaction Time | 12 - 24 hours |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Coupling Agent | 1,1'-Carbonyldiimidazole (CDI) |
| Purification Method | Silica Gel Column Chromatography |
| Expected Yield | Information not available in search results |
Step 2: Synthesis of Lazabemide (Free Base)
Reaction: The tert-butoxycarbonyl (Boc) protecting group of intermediate (III) is removed by hydrolysis with trifluoroacetic acid (TFA) in refluxing dichloromethane (DCM).
Experimental Protocol:
-
Dissolve the purified intermediate (III) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution. The molar excess of TFA can vary, but typically a 10-20 fold excess is used.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the deprotection by TLC.
-
After completion, cool the mixture and carefully neutralize the excess TFA with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Lazabemide free base.
Quantitative Data:
| Parameter | Value |
| Reaction Temperature | Reflux (approx. 40 °C for DCM) |
| Reaction Time | 2 - 4 hours |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Deprotection Reagent | Trifluoroacetic acid (TFA) |
| Purification Method | Extraction and solvent removal |
| Expected Yield | Information not available in search results |
Step 3: Synthesis of Lazabemide Hydrochloride
Reaction: The Lazabemide free base is treated with ethanolic hydrochloric acid to form the hydrochloride salt.
Experimental Protocol:
-
Dissolve the Lazabemide free base in ethanol.
-
Cool the solution in an ice bath.
-
Add a solution of hydrochloric acid in ethanol dropwise with stirring until the solution becomes acidic.
-
The Lazabemide Hydrochloride will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Quantitative Data:
| Parameter | Value |
| Reaction Temperature | 0 °C to room temperature |
| Solvent | Ethanol |
| Reagent | Ethanolic Hydrochloric Acid |
| Purification Method | Precipitation and filtration |
| Expected Yield | Information not available in search results |
Visualized Synthesis Pathway
The following diagram illustrates the chemical synthesis workflow for Lazabemide Hydrochloride.
Caption: Synthesis pathway of Lazabemide Hydrochloride.
Alternative Synthesis Route
An alternative synthesis of Lazabemide involves the reaction of 5-chloro-2-cyanopyridine with ethylenediamine. While less detailed information is available for this specific pathway, it represents another potential avenue for the production of Lazabemide. Further investigation into patents and medicinal chemistry literature may provide more detailed experimental protocols for this route.
Conclusion
This technical guide provides a comprehensive overview of a primary synthesis pathway for Lazabemide Hydrochloride, including detailed, albeit generalized, experimental protocols and a visual representation of the workflow. The provided information is intended to serve as a foundational resource for researchers and professionals in the field of drug development. It is important to note that specific reaction conditions, such as precise molar ratios, temperatures, and reaction times, may require optimization for specific laboratory settings and scales. Further consultation of primary literature, including patents and peer-reviewed journals, is recommended for the most detailed and up-to-date synthetic procedures.
